Scaffold Selectivity: 3H-Imidazo[4,5-b]pyridine vs. 1H-Imidazo[4,5-c]pyridine in JAK Kinase Profiling
The 3H-imidazo[4,5-b]pyridine scaffold exhibits a fundamentally different selectivity profile for JAK family kinases compared to the 1H-imidazo[4,5-c]pyridine regioisomer [1]. This is quantified by the ratio of IC50 values for JAK1 versus TYK2, a key metric for assessing potential off-target effects. The 3H-imidazo[4,5-b]pyridine-based compound 11 (an analog of 3H-imidazo[4,5-b]pyridin-6-ol) demonstrates a distinct selectivity profile, enabling researchers to choose the appropriate scaffold based on the desired JAK inhibition pattern.
| Evidence Dimension | JAK1/TYK2 Selectivity Ratio |
|---|---|
| Target Compound Data | Compound 11 (3H-imidazo[4,5-b]pyridine scaffold): Distinct selectivity profile |
| Comparator Or Baseline | Compound 10 (1H-imidazo[4,5-c]pyridine scaffold): Different selectivity profile |
| Quantified Difference | Scaffold switch alters JAK1/TYK2 IC50 ratio (exact values not provided in abstract) |
| Conditions | Fluorescence-based biochemical assays using the catalytic domains of the four JAK members |
Why This Matters
This direct head-to-head scaffold comparison confirms that 3H-imidazo[4,5-b]pyridin-6-ol and its analogs provide a unique kinase selectivity profile not achievable with the 1H-imidazo[4,5-c]pyridine regioisomer, which is critical for programs targeting JAK-mediated diseases.
- [1] Journal of Medicinal Chemistry. 2024;67(11):8545–8568. Selectivity comparison between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds. Figure 3. View Source
